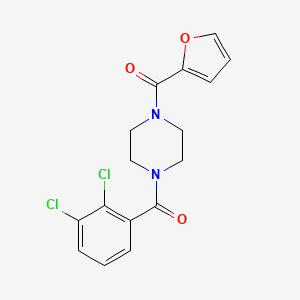![molecular formula C25H28N2O3S B4683440 N-(4-butylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4683440.png)
N-(4-butylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Vue d'ensemble
Description
N-(4-butylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first developed by Bayer AG and is now marketed under the brand name Nexavar for the treatment of liver and kidney cancer.
Mécanisme D'action
N-(4-butylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 inhibits the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2, by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival. This compound 43-9006 also inhibits angiogenesis by blocking the activity of VEGFR-2, which is involved in the formation of new blood vessels.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in cancer cells. It also inhibits angiogenesis and reduces tumor growth in preclinical models. In clinical trials, this compound 43-9006 has been shown to improve overall survival and progression-free survival in patients with liver and kidney cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-butylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, this compound 43-9006 also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo. It also has off-target effects on other protein kinases, which can complicate the interpretation of experimental results.
Orientations Futures
N-(4-butylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 has several potential future directions for research and development. One area of interest is the development of combination therapies with other targeted therapies or chemotherapy. Another area of interest is the identification of biomarkers that can predict response to this compound 43-9006. Additionally, the development of new formulations or delivery methods may improve the pharmacokinetics and efficacy of this compound 43-9006. Finally, the identification of new targets for this compound 43-9006 may expand its therapeutic applications beyond cancer.
Applications De Recherche Scientifique
N-(4-butylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to inhibit the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in cell proliferation, angiogenesis, and tumor growth. This compound 43-9006 has been evaluated in several cancer types, including liver, kidney, breast, and pancreatic cancer.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-3-4-8-20-13-17-23(18-14-20)26-25(28)22-15-11-21(12-16-22)19-27(31(2,29)30)24-9-6-5-7-10-24/h5-7,9-18H,3-4,8,19H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVZOVZWJLZFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-bromophenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4683364.png)
![ethyl 2-{[2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4683373.png)
![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4683381.png)

![N-cyclopropyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4683395.png)
![1-methyl-5-[({1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4683404.png)
![1-ethyl-N-(2-furylmethyl)-4-[({1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4683411.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4683418.png)
![methyl 2-({3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4683422.png)
![10-cyclopropyl-2-(4-methoxyphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4683426.png)
![3-(1,3-benzodioxol-5-yl)-5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4683450.png)
![5-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4683451.png)
![5-(4-fluorophenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4683454.png)
![N-cyclohexyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4683461.png)